molecular formula C2H8O5S B15163721 Ethane-1,2-diol;sulfurous acid CAS No. 147545-69-5

Ethane-1,2-diol;sulfurous acid

Cat. No.: B15163721
CAS No.: 147545-69-5
M. Wt: 144.15 g/mol
InChI Key: HNBLQRONSQNEAK-UHFFFAOYSA-N
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Description

It is a colorless, odorless, and viscous liquid that is primarily used in the production of polyester fibers and antifreeze formulations . Sulfurous acid, on the other hand, is a weak and unstable acid with the formula H₂SO₃. It is formed when sulfur dioxide (SO₂) dissolves in water. The combination of ethane-1,2-diol and sulfurous acid results in a compound that has unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethane-1,2-diol is industrially produced from ethylene via the intermediate ethylene oxide. Ethylene oxide reacts with water to produce ethane-1,2-diol according to the chemical equation: [ \text{C}_2\text{H}_4\text{O} + \text{H}_2\text{O} \rightarrow \text{HOCH}_2\text{CH}_2\text{OH} ] This reaction can be catalyzed by either acids or bases, or can occur at neutral pH under elevated temperatures .

Sulfurous acid is typically prepared by dissolving sulfur dioxide in water: [ \text{SO}_2 + \text{H}_2\text{O} \rightarrow \text{H}_2\text{SO}_3 ]

Chemical Reactions Analysis

Types of Reactions

Ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by potassium permanganate, which converts ethane-1,2-diol to oxalic acid and eventually to carbon dioxide and water .

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or alkaline conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) can reduce ethane-1,2-diol to ethane.

    Substitution: Reaction with hydrochloric acid (HCl) can substitute hydroxyl groups with chlorine atoms.

Major Products

    Oxidation: Oxalic acid (COOH)₂ and carbon dioxide (CO₂).

    Reduction: Ethane (C₂H₆).

    Substitution: Ethylene dichloride (C₂H₄Cl₂).

Scientific Research Applications

Ethane-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

Ethane-1,2-diol exerts its effects primarily through its ability to form hydrogen bonds with other molecules. This property allows it to act as a cryoprotectant by preventing the formation of ice crystals in biological tissues. In industrial applications, its high boiling point and low freezing point make it an effective coolant and antifreeze .

Comparison with Similar Compounds

Ethane-1,2-diol can be compared with other similar compounds such as propylene glycol, diethylene glycol, and triethylene glycol:

    Propylene Glycol: Similar in structure but has a lower toxicity and is used in food and pharmaceuticals.

    Diethylene Glycol: Has a higher boiling point and is used in the production of plasticizers and resins.

    Triethylene Glycol: Used as a plasticizer and in the production of polyester resins.

Ethane-1,2-diol is unique due to its balance of properties, making it suitable for a wide range of applications from antifreeze to polyester production .

Properties

CAS No.

147545-69-5

Molecular Formula

C2H8O5S

Molecular Weight

144.15 g/mol

IUPAC Name

ethane-1,2-diol;sulfurous acid

InChI

InChI=1S/C2H6O2.H2O3S/c3-1-2-4;1-4(2)3/h3-4H,1-2H2;(H2,1,2,3)

InChI Key

HNBLQRONSQNEAK-UHFFFAOYSA-N

Canonical SMILES

C(CO)O.OS(=O)O

Origin of Product

United States

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